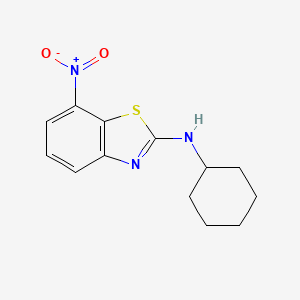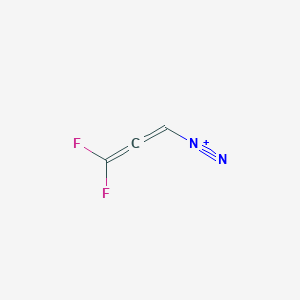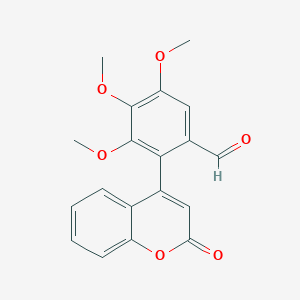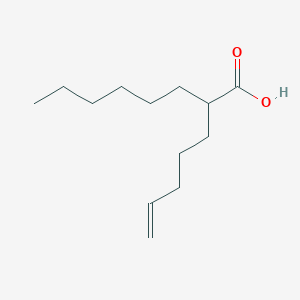
2-Benzothiazolamine, N-cyclohexyl-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolamine, N-cyclohexyl-7-nitro- is a chemical compound with the molecular formula C13H15N3O2S. It is known for its unique structure, which includes a benzothiazole ring substituted with a nitro group and a cyclohexylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-cyclohexyl-7-nitro- typically involves the nitration of N-cyclohexyl-2-benzothiazolamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzothiazolamine, N-cyclohexyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-cyclohexyl-2-benzothiazolamine.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Benzothiazolamine, N-cyclohexyl-7-nitro- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolamine, N-cyclohexyl-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzothiazole ring may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-2-benzothiazolamine: Lacks the nitro group and may have different reactivity and applications.
2-Benzothiazolamine, N-cyclohexyl-5-nitro-: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.
Uniqueness
The combination of the benzothiazole ring, cyclohexylamine moiety, and nitro group provides a distinct set of properties that make this compound valuable for various research and industrial purposes .
Propiedades
Número CAS |
820101-59-5 |
|---|---|
Fórmula molecular |
C13H15N3O2S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-cyclohexyl-7-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H15N3O2S/c17-16(18)11-8-4-7-10-12(11)19-13(15-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) |
Clave InChI |
WNAPQVSJJJKHMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)

![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)

![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)


